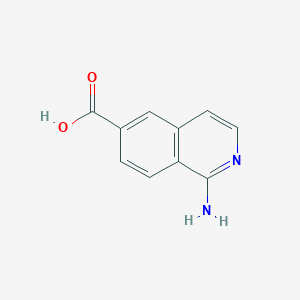

1-Aminoisoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVXNZDGWAZTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Aminoisoquinoline 6 Carboxylic Acid and Analogues

Classical Isoquinoline (B145761) Synthesis Adaptations

The synthesis of the isoquinoline core is a well-established field, with several named reactions forming the bedrock of available methodologies. Adapting these classical routes to produce a specifically substituted analogue like 1-aminoisoquinoline-6-carboxylic acid involves incorporating the desired functionalities into the starting materials or introducing them in subsequent steps.

Modifications of Skraup Synthesis for Isoquinoline Derivatives

The Skraup synthesis is a cornerstone reaction in heterocyclic chemistry, renowned for its ability to generate quinoline (B57606) rings. wikipedia.orgnumberanalytics.com In its archetypal form, the reaction condenses an aniline (B41778) (aromatic amine) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to yield a quinoline. wikipedia.orgiipseries.org

The mechanism proceeds in several stages:

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. numberanalytics.com

Michael (conjugate) addition of the aniline to acrolein. numberanalytics.com

Acid-catalyzed cyclization of the resulting β-anilinopropionaldehyde, followed by dehydration to form 1,2-dihydroquinoline. numberanalytics.com

Oxidation of the dihydroquinoline intermediate to the aromatic quinoline product. numberanalytics.com

It is crucial to note that the Skraup synthesis fundamentally produces quinolines , where the nitrogen atom originates from the starting aniline and is located in the newly formed ring adjacent to the fusion point. Isoquinolines feature a different arrangement, with the nitrogen atom at position 2. Therefore, the Skraup reaction is not directly applicable for the synthesis of the isoquinoline core. While modifications to classical reactions are common, the fundamental bond-forming strategy of the Skraup synthesis is inherently directed towards quinoline products.

Bischler–Napieralski Cyclization in Aminoisoquinoline Synthesis

The Bischler–Napieralski reaction is a powerful and widely used method for constructing the isoquinoline skeleton. wikipedia.orgpharmaguideline.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The reaction initially yields a 3,4-dihydroisoquinoline (B110456), which can be subsequently dehydrogenated (aromatized) to the corresponding isoquinoline using a catalyst like palladium on carbon (Pd/C). pharmaguideline.comnrochemistry.com

The general mechanism can proceed via two main pathways, often dependent on the specific reaction conditions. wikipedia.orgnrochemistry.com One pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to close the new heterocyclic ring. wikipedia.org The reaction is most effective when the aromatic ring of the β-arylethylamide is activated by electron-donating groups. nrochemistry.com

To adapt this method for the synthesis of this compound, a multi-step approach starting with a substituted β-phenylethylamine would be necessary. A hypothetical pathway could involve:

Starting with a phenylacetic acid derivative containing a nitro group and a cyano (or ester) group at the positions that will become the 6- and 1-positions of the isoquinoline, respectively.

Conversion of this precursor to the corresponding β-phenylethylamine.

Acylation of the amine to form the necessary β-arylethylamide.

Performance of the Bischler-Napieralski cyclization, followed by aromatization.

Reduction of the nitro group to an amino group and hydrolysis of the cyano or ester group to a carboxylic acid.

| Reagent Type | Examples | Function |

|---|---|---|

| Dehydrating/Condensing Agent | POCl₃, P₂O₅, Tf₂O, Polyphosphoric Acid (PPA) | Facilitates the intramolecular cyclization of the β-arylethylamide. wikipedia.orgnrochemistry.com |

| Dehydrogenation Catalyst | Palladium (Pd), Sulfur (S) | Aromatizes the 3,4-dihydroisoquinoline intermediate to the final isoquinoline. pharmaguideline.com |

Pomeranz–Fritsch–Bobbitt Cyclization and its Derivatives in Isoquinoline Core Construction

The Pomeranz–Fritsch reaction, first described in 1893, provides another classical route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base formed from a benzaldehyde (B42025) and an aminoacetal). thermofisher.comwikipedia.org The reaction typically uses a strong acid like concentrated sulfuric acid. thermofisher.com

Key modifications of this reaction have expanded its utility:

The Schlittler-Müller modification: This approach condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, which can yield C1-substituted isoquinolines. thermofisher.com

The Bobbitt modification: This involves the hydrogenation of the initial Schiff base before the acid-catalyzed cyclization, producing 1,2,3,4-tetrahydroisoquinolines. thermofisher.comresearchgate.net

For the synthesis of a this compound scaffold, one could envision a strategy starting with a benzaldehyde derivative carrying a precursor to the carboxylic acid group (e.g., a cyano or ester group) at the meta-position. After formation of the isoquinoline ring via the Pomeranz-Fritsch reaction, the amino group would need to be installed at the C-1 position in a separate step, as this method does not directly place a substituent there. The C-6 functional group would then be revealed through hydrolysis.

| Reaction Name | Key Reactants | Primary Product | Reference |

|---|---|---|---|

| Pomeranz-Fritsch Reaction | Benzaldehyde + Aminoacetal | Isoquinoline | thermofisher.comwikipedia.org |

| Schlittler-Müller Modification | Benzylamine + Glyoxal hemiacetal | C1-Substituted Isoquinoline | thermofisher.com |

| Bobbitt Modification | Hydrogenated Benzalaminoacetal | 1,2,3,4-Tetrahydroisoquinoline | thermofisher.comresearchgate.net |

Modern Approaches to 1-Aminoisoquinoline (B73089) Ring Systems

Modern synthetic efforts often focus on building upon the core isoquinoline structure, introducing functional groups through highly selective reactions. These methods can offer more direct pathways to complex derivatives.

Nucleophilic Substitution Strategies at the C-1 Position

The isoquinoline ring system is electronically deficient, particularly at the C-1 and C-3 positions, due to the electron-withdrawing nature of the nitrogen atom. This makes the C-1 position highly susceptible to nucleophilic attack. arsdcollege.ac.in

A classic example of this reactivity is the Chichibabin reaction , where isoquinoline is heated with sodamide (NaNH₂) to directly install an amino group at the C-1 position, forming 1-aminoisoquinoline. arsdcollege.ac.in To synthesize the target molecule, this reaction could be performed on isoquinoline-6-carboxylic acid or an ester derivative, which would then be hydrolyzed if necessary. This represents a highly efficient method for introducing the C-1 amino group onto a pre-formed isoquinoline core.

Formation of 1-Nitroisoquinoline (B170357) Intermediates via Nitroso Anions

A powerful two-step modern method for synthesizing 1-aminoisoquinolines involves the initial introduction of a nitro group at the C-1 position, followed by its reduction. The nitration at the electron-deficient C-1 position can be achieved through nucleophilic substitution using nitroso anions.

This transformation can be accomplished by reacting isoquinoline with a source of nitro groups under appropriate conditions. One documented method involves using isoquinoline as the starting material, which undergoes nucleophilic substitution at the C-1 position by nitroso anions to form 1-nitroisoquinoline. This intermediate is then reduced to 1-aminoisoquinoline via catalytic hydrogenation. This approach is noted for its simple operation and high yield. The reduction of the nitro group is a standard transformation, often carried out with catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere.

This strategy provides a robust and reliable route to the 1-aminoisoquinoline scaffold, which can be applied to substrates already containing the 6-carboxylic acid moiety or a precursor group.

Catalytic Hydrogenation for Nitro Group Reduction to Amino Functionality

A conventional and reliable method for introducing the C-1 amino group involves the reduction of a corresponding nitro precursor. This two-step process begins with the nitration of the isoquinoline core to yield 1-nitroisoquinoline, followed by a catalytic hydrogenation step to reduce the nitro group to the primary amine.

The catalytic hydrogenation of 1-nitroisoquinoline to 1-aminoisoquinoline can be performed under various conditions. The reaction typically employs a precious metal catalyst and a source of hydrogen. The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields, with reported yields ranging from 56% to 72%.

| Parameter | Condition |

|---|---|

| Catalysts | Ni, Pt, Rh, Ru |

| Solvents | Methanol, Ethanol, Propanol, Butanol, Water (or mixtures) |

| Temperature | Room Temperature to 100°C (30°C to 60°C is suitable) |

| Hydrogen Pressure | Normal Pressure to 10 MPa (1 to 5 MPa is suitable) |

Domino Nucleophilic Addition/Intramolecular Cyclization Pathways to 1-Aminoisoquinolines

Domino reactions, also known as cascade reactions, offer an efficient approach to synthesizing complex molecules like 1-aminoisoquinolines in a single step from simple precursors. These processes involve multiple bond-forming events that occur sequentially without isolating intermediates, enhancing atom economy and operational simplicity.

One notable pathway involves a gold(III)-mediated domino reaction using readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.netmdpi.com This method proceeds under mild conditions and is compatible with a diverse range of functional groups. researchgate.netmdpi.com An alternative strategy utilizes trimethylaluminum (B3029685) (Me₃Al) to mediate a domino nucleophilic addition and intramolecular cyclization. This reaction starts from 2-(2-oxo-2-phenylethyl)benzonitriles and various amines, offering a versatile route to substituted 1-aminoisoquinolines with good functional group tolerance.

| Methodology | Starting Materials | Catalyst/Mediator | Key Transformation |

|---|---|---|---|

| Gold-Catalyzed Domino Reaction | 2-Alkynylbenzamides, Ammonium Acetate | Gold(III) salts | Gold-mediated activation of the alkyne followed by cyclization with the nitrogen source. researchgate.netmdpi.com |

| Aluminum-Mediated Domino Reaction | 2-(2-oxo-2-phenylethyl)benzonitriles, Amines | Me₃Al | Nucleophilic addition of an amine to the nitrile group, followed by intramolecular cyclization onto the ketone. |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly nickel and palladium, are powerful tools for constructing and functionalizing the isoquinoline core through various coupling and cyclization reactions.

Nickel catalysis provides effective routes for forming the isoquinoline ring system through annulation reactions that involve tandem C-C and C-N bond formations. For instance, nickel-catalyzed reactions of 1,2,3-benzotriazin-4(3H)-ones with alkynes result in substituted 1(2H)-isoquinolones. acs.org This process proceeds via a denitrogenative activation of the triazinone followed by the insertion of the alkyne, constructing the heterocyclic core. acs.org Similarly, modular nickel-catalyzed tandem reactions involving the carbonylation of imines with aryl iodides and carbon monoxide can generate related isoindolinone structures. researchgate.net While these examples yield isoquinolones or isoindolinones, they highlight the capability of nickel catalysis to orchestrate the complex bond formations necessary to build the fundamental isoquinoline framework, which can be a precursor to the target amino-substituted compounds. researchgate.netacs.org

Palladium catalysis is extensively used for the late-stage functionalization of the pre-formed isoquinoline ring, allowing for the synthesis of a wide array of analogues. These methods often rely on the direct activation of C-H bonds, offering a highly efficient way to introduce new substituents without the need for pre-functionalized substrates.

Palladium-catalyzed reactions can selectively target various positions on the isoquinoline nucleus. For example, direct C-4 alkylation of isoquinolines has been achieved using vinyl ketones in an acid-catalyzed process that does not require a metal, but related cross-coupling reactions of C-4 halo-isoquinolines are common. nih.govresearchgate.net Furthermore, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) provides a direct route to isoquinoline-1-carboxamides. mdpi.comresearchgate.net Other research has shown regioselective silylation at the C-6 or C-7 positions of isoquinolines, demonstrating that the benzene (B151609) portion of the heterocycle is also amenable to functionalization. nih.gov Such strategies are crucial for introducing the chemical diversity needed to produce analogues of this compound. rsc.orgresearcher.lifemdpi.com

| Position | Functionalization Type | Catalyst System (Example) | Reference |

|---|---|---|---|

| C-1 | Aminocarbonylation | Pd(OAc)₂ / XantPhos | mdpi.comresearchgate.net |

| C-4 | Alkylation | (via cross-coupling of C-4 halo-isoquinolines) | nih.govresearchgate.net |

| C-6/C-7 | Silylation | Photocatalytic HAT-promoted hydrosilylation | nih.gov |

Carboxylic Acid Group Installation at the C-6 Position

The introduction of the carboxylic acid moiety at the C-6 position is a critical step in the synthesis of the title compound. Organometallic chemistry provides powerful methods for achieving this transformation with high regioselectivity.

A robust and widely used strategy for the carboxylation of aromatic rings involves the use of organometallic intermediates. researchgate.net For the synthesis of this compound, this approach would typically begin with a precursor such as 6-bromo-1-aminoisoquinoline. This halo-isoquinoline can be converted into a highly reactive organometallic species through a halogen-metal exchange reaction, for example, using an organolithium reagent like n-butyllithium or by forming a Grignard reagent with magnesium metal.

The resulting organometallic intermediate, which possesses a nucleophilic carbon at the C-6 position, is then quenched with an electrophilic carbon source, typically carbon dioxide (CO₂), either as a gas or in solid form (dry ice). acs.org An acidic workup then protonates the resulting carboxylate salt to yield the final carboxylic acid. This method is highly effective for installing carboxyl groups onto aromatic systems and is compatible with a range of other functional groups, making it a viable pathway for the synthesis of this compound. researchgate.netacs.orgresearchgate.net

Oxidative Ring Contraction Strategies for Carboxylic Acid Formation

The formation of a carboxylic acid group on the isoquinoline scaffold through oxidative ring contraction is a sophisticated and less common strategy. This approach typically involves the oxidative cleavage of a larger, pre-formed ring system that is annexed to the benzene ring, which then rearranges and contracts to form the heterocyclic portion of the isoquinoline with the desired carboxyl substituent.

One conceptual approach involves the oxidative cleavage of a diol intermediate derived from a functionalized cycloalkene, which can then undergo a ring expansion and subsequent rearrangement to form the target azaheterocycle. researchgate.net While not a direct contraction, this principle of oxidative bond cleavage is central. A more direct example, though leading to a different position, is the use of ruthenium tetroxide oxidation in the final step of a synthesis to form (+)-salsolidine-1-carboxylic acid. clockss.org This powerful oxidizing agent cleaves precursor functionalities to unveil the carboxylic acid.

Another relevant strategy is deaminative ring contraction, which has been developed for the synthesis of polycyclic heteroaromatics. nih.gov This method involves the in situ methylation of a biaryl-linked dihydroazepine to create a cyclic ammonium cation. nih.gov A subsequent base-induced clockss.orgrsc.org-Stevens rearrangement followed by a dehydroamination cascade results in the contracted aromatic heterocyclic system. nih.gov While demonstrated for other polycyclic systems, the underlying principle of a rearrangement cascade to contract a larger ring into a stable heteroaromatic core is a pertinent concept.

Diastereoselective and Enantioselective Synthesis of Isoquinoline Carboxylic Acids

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For isoquinoline carboxylic acids, where the stereocenter at C1 is often crucial, several diastereoselective and enantioselective methods have been developed. These strategies often employ chiral auxiliaries, chiral building blocks, or asymmetric catalysis. clockss.orgrsc.org

A notable example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov This method combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov The key step involves the reaction of a chiral aminoacetal, incorporating an (R)-phenylglycinol moiety, which guides the stereochemical outcome. nih.gov

The use of natural amino acids and carbohydrates as chiral building blocks is a well-established strategy. clockss.org For instance, the acid-catalyzed Pictet-Spengler condensation of L-Dopa with acetaldehyde (B116499) yields a mixture of isomeric 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids with high diastereoselectivity. clockss.org Similarly, the Pictet-Spengler condensation of dopamine (B1211576) hydrochloride with (R)-(+)-glyceraldehyde has been effectively used in the enantioselective synthesis of isoquinoline alkaloids like (S)-(−)-carnegine and (R)-(−)-calycotomine. cdnsciencepub.com

Asymmetric catalysis offers a more atom-economical approach. The enantioselective hydrogenation of N-acyl enamides, which are precursors to 1-substituted isoquinolines, catalyzed by BINAP-ruthenium(II) complexes, stands out as a general and effective method for accessing chiral isoquinoline alkaloids. acs.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

Table 1: Examples of Diastereoselective and Enantioselective Syntheses

| Target Compound/Class | Method | Chiral Source/Catalyst | Key Findings |

|---|---|---|---|

| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Petasis reaction & Pomeranz–Fritsch–Bobbitt cyclization | (R)-phenylglycinol | Convenient synthesis of the target compound. nih.gov |

| (S)- and (R)-O-methylbharatamine | Diastereoselective Pomeranz–Fritsch–Bobbitt cyclization | (S)- and (R)-phenylalaninol derived auxiliaries | Overall yields of 32% (88% e.e.) and 37% (73% e.e.) respectively. nih.gov |

| Simple tetrahydroisoquinoline alkaloids | Pictet-Spengler condensation | L-Dopa (amino acid) | High-yield condensation with acetaldehyde to give a 95:5 mixture of isomers. clockss.org |

| (S)-(−)-Carnegine, (R)-(−)-Calycotomine | Pictet-Spengler condensation | (R)-(+)-glyceraldehyde | Demonstrates utility for enantioselective synthesis of various isoquinoline alkaloids. cdnsciencepub.com |

| Chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines | Enantioselective reduction of 3,4-dihydroisoquinolines | Catalytic stereoselective approaches | A key strategy for producing chiral isoquinoline alkaloids with high enantiomeric excess. rsc.org |

Green Chemistry Principles in Isoquinoline Synthesis

The synthesis of isoquinolines, traditionally reliant on methods like the Bischler-Napieralski or Pictet-Spengler reactions, often involves harsh conditions, stoichiometric reagents, and environmentally persistent solvents. niscpr.res.in Modern synthetic chemistry increasingly emphasizes green chemistry principles to mitigate these drawbacks. nih.gov

A significant advancement is the development of novel catalytic systems that operate under milder, more sustainable conditions. For example, a Ru(II)/PEG-400 catalyst has been used for the synthesis of 1-phenylisoquinoline (B189431) derivatives. niscpr.res.in This homogeneous catalytic system functions in polyethylene (B3416737) glycol (PEG-400), a biodegradable solvent, and can be recycled. The protocol boasts high atom economy and a simple extraction procedure for product isolation. niscpr.res.in

The replacement of hazardous reagents and catalysts with more environmentally benign alternatives is a core tenet of green chemistry. The use of FeCl₃·6H₂O, an inexpensive and non-toxic catalyst, has been reported for the efficient synthesis of quinoline derivatives, a related class of heterocycles. tandfonline.comnih.gov Such approaches often lead to shorter reaction times, milder conditions, and easier workups. tandfonline.com

The choice of solvent is another critical factor. Water, ionic liquids (ILs), and deep eutectic solvents (DES) are increasingly explored as green alternatives to conventional volatile organic compounds (VOCs). mdpi.com Water is particularly attractive due to its non-toxicity, non-flammability, and availability. mdpi.com While the low solubility of many organic reagents in water can be a challenge, reactions can often be successfully performed "in water" or "on water". mdpi.com Furthermore, techniques like microwave or ultrasound irradiation can be paired with green solvents to enhance reaction rates and yields, further reducing energy consumption and environmental impact. ijpsjournal.com

Chemical Reactivity and Transformation Studies of 1 Aminoisoquinoline 6 Carboxylic Acid

Reactivity of the Isoquinoline (B145761) Heterocycle

The reactivity of the bicyclic isoquinoline core is significantly influenced by the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group. These substituents modulate the electron density of the aromatic system, thereby directing the outcomes of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the heterocyclic nitrogen atom. youtube.comlibretexts.org These reactions typically proceed through a two-step mechanism involving the attack of an electrophile by the aromatic pi system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. youtube.commasterorganicchemistry.com In an unsubstituted isoquinoline, electrophilic attack preferentially occurs on the benzene ring at positions C-5 and C-8. quora.com

For 1-aminoisoquinoline-6-carboxylic acid, the substitution pattern is dictated by the combined electronic effects of the substituents. The amino group at C-1 is a powerful activating group, directing electrophiles to ortho and para positions. Conversely, the carboxylic acid group at C-6 is a deactivating, meta-directing group. numberanalytics.com The strong activating effect of the amino group is expected to be the dominant influence, enhancing the electron density of the ring system and directing incoming electrophiles primarily to the carbocyclic ring. Potential sites for substitution would be C-5 and C-7, though the outcome will be a balance between the activating power of the amino group and the deactivating influence of the carboxyl group.

Nucleophilic Substitution at the Isoquinoline Core

The isoquinoline nucleus, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced at the C-1 position, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the addition-elimination mechanism. quora.comquimicaorganica.org

In the case of this compound, the C-1 position is already occupied by an amino group. However, nucleophilic substitution can still be a relevant transformation pathway. For instance, if the amino group is first converted into a good leaving group (e.g., a diazonium salt), it can be displaced by a variety of nucleophiles. Furthermore, the presence of a strong electron-withdrawing group, such as a nitro group, can activate other positions on the ring towards nucleophilic attack by stabilizing the intermediate sigma-complex. nih.gov Studies on related nitroquinolines have shown that direct amination via vicarious nucleophilic substitution (VNS) of hydrogen is possible, a reaction where a nucleophile attacks an electron-deficient aromatic ring. nih.gov While the target molecule lacks a nitro group, this highlights the inherent reactivity of the quinoline (B57606)/isoquinoline system towards nucleophiles under the right conditions.

Reactions Involving the Amino Functionality at C-1

The primary amino group at the C-1 position is a key site for chemical modification, exhibiting characteristic nucleophilicity and undergoing a variety of derivatization reactions.

Amine Derivatization Reactions

The 1-amino group can be readily derivatized through reactions common to primary amines. These transformations are crucial for modulating the compound's properties or for preparing it for subsequent reactions. Common derivatization strategies include acylation, sulfonylation, and alkylation. For analytical purposes, such as enhancing detection in chromatography, derivatization with reagents like acetic anhydride, 9-fluorenylmethyl chloroformate (FMOC), or o-phthalaldehyde (B127526) (OPA) is employed. nih.govshimadzu.com

| Reaction Type | Reagent | Product Class | Significance |

| Acylation | Acyl Halide (e.g., Acetyl Chloride), Acid Anhydride | Amide | Forms a stable, neutral amide linkage. Used in synthesis and for protection of the amino group. |

| Sulfonylation | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | Sulfonamide | Creates sulfonamides, which are important in medicinal chemistry. |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Introduces alkyl groups, modifying the basicity and steric profile of the amine. |

Nucleophilic Reactivity of the 1-Amino Group

The lone pair of electrons on the nitrogen atom of the 1-amino group confers nucleophilic character, allowing it to attack electron-deficient centers. This reactivity is the basis for the derivatization reactions described above, where the amine attacks the electrophilic carbonyl carbon of an acyl chloride or the sulfur atom of a sulfonyl chloride. This inherent nucleophilicity is a cornerstone of the synthetic utility of 1-aminoisoquinoline (B73089) derivatives, enabling the construction of more complex molecules through the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.

Reactions of the Carboxylic Acid Group at C-6

The carboxylic acid functionality at the C-6 position undergoes a range of standard transformations, providing a handle for further molecular elaboration through nucleophilic acyl substitution and reduction. jackwestin.combrainkart.com These reactions typically involve the conversion of the hydroxyl group into a better leaving group or direct reaction with nucleophiles under appropriate conditions. masterorganicchemistry.comkhanacademy.org

Key reactions include esterification, amidation, reduction to an alcohol, and conversion to a more reactive acyl chloride. jackwestin.comlibretexts.orglibretexts.org

| Reaction Type | Reagents | Product | Mechanism/Notes |

| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | Acid-catalyzed nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org |

| Amide Formation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide (R-CONR'₂) | Direct reaction with amines is difficult due to salt formation. A coupling agent like DCC activates the carboxyl group to facilitate nucleophilic attack by the amine. jackwestin.comlibretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | Primary Alcohol (R-CH₂OH) | Strong reducing agents are required. The reaction proceeds via a double nucleophilic addition of hydride ions. libretexts.orgmsu.edu |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Acyl Chloride (R-COCl) | Converts the -OH group into an excellent leaving group, producing a highly reactive acyl chloride intermediate for further synthesis. libretexts.orglibretexts.org |

| Decarboxylation | Heat, sometimes with a catalyst (e.g., copper) | Arene (R-H) | The removal of the carboxyl group as CO₂. It is often challenging for aromatic carboxylic acids and may require harsh conditions. msu.edu |

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group at the 6-position of the isoquinoline ring is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental in the synthesis of various derivatives such as esters, amides, acid chlorides, and anhydrides, which serve as key intermediates for more complex molecules.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukyoutube.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water generated during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

Amidation of the carboxylic acid group involves the formation of an amide bond with a primary or secondary amine. Due to the basicity of amines, direct reaction with the carboxylic acid can lead to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling agents are widely employed to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) are effective for this transformation. libretexts.org This method facilitates the formation of a highly reactive intermediate that is readily attacked by the amine to form the corresponding amide. While specific examples for the amidation of the carboxylic acid of this compound are not extensively documented, the successful amidation of the corresponding 6-aminoisoquinoline (B57696) with various carboxylic acids using EDC and DMAP suggests the feasibility of this reaction.

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl 1-aminoisoquinoline-6-carboxylate |

| Amidation | Primary or Secondary Amine, Coupling Agent (e.g., EDC, DMAP), Solvent (e.g., DMF) | N-substituted 1-aminoisoquinoline-6-carboxamide |

Formation of Acid Chlorides and Anhydrides

The carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This transformation proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. youtube.comlibretexts.org The resulting 1-aminoisoquinoline-6-carbonyl chloride is a highly reactive intermediate that can readily undergo further nucleophilic substitution with a variety of nucleophiles, including alcohols and amines, to form esters and amides, respectively. youtube.com A significant consideration in this reaction is the presence of the amino group, which could potentially react with the chlorinating agent. Careful control of reaction conditions or protection of the amino group may be necessary to achieve selective formation of the acid chloride.

Acid anhydrides of this compound can also be formed, typically by reacting the corresponding carboxylate salt with the acid chloride or through the use of dehydrating agents. These anhydrides serve as another class of activated carboxylic acid derivatives for acylation reactions.

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (1-aminoisoquinolin-6-yl)methanol. This transformation requires the use of strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. byjus.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. libretexts.org The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the reduction of this salt to the primary alcohol. An aldehyde is formed as an intermediate in this process, but it is immediately reduced further and cannot be isolated. libretexts.org

| Starting Material | Reducing Agent | Solvent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | (1-Aminoisoquinolin-6-yl)methanol |

Oxidation Reactions of the Carboxylic Acid Moiety

The oxidation of the carboxylic acid group in aromatic systems can be challenging as the aromatic ring itself is susceptible to oxidation. However, under specific conditions, oxidative decarboxylation can occur, leading to the loss of the carboxyl group as carbon dioxide and the formation of a new functional group at that position. wikipedia.org For instance, the Hunsdiecker reaction, which involves the treatment of the silver salt of a carboxylic acid with bromine, results in the replacement of the carboxyl group with a bromine atom. While specific studies on the oxidative decarboxylation of this compound are limited, research on related tetrahydroisoquinoline carboxylic acids has shown that oxidative decarboxylation can be catalyzed by cellular factors. nih.gov The applicability of such reactions to the aromatic this compound would depend on the specific reagents and conditions employed, as well as the relative reactivity of the carboxylic acid group versus the isoquinoline ring system.

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as powerful tools in modern chemistry, offering profound insights into the electronic structure, stability, and reactivity of molecular systems. These computational methods, particularly those based on density functional theory (DFT), allow for the detailed investigation of molecules like 1-Aminoisoquinoline-6-carboxylic acid, providing a theoretical framework to understand its properties at the atomic level. Molecular modeling based on these calculations can predict geometries, spectroscopic signatures, and various physicochemical parameters, complementing and guiding experimental research.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. als-journal.comnih.gov For a molecule such as this compound, DFT is instrumental in elucidating its three-dimensional structure. By performing geometry optimization, researchers can determine the most stable arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Functionals like Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) are commonly employed for these optimizations. nih.gov The process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. nih.gov This structural information is foundational for understanding the molecule's physical properties and biological activity.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. The selection of an appropriate basis set is a critical step in obtaining reliable computational results. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for organic molecules. nih.gov

The notation indicates the composition of the basis set:

6-31G : Describes each core atomic orbital with a single basis function (a sum of 6 primitive Gaussian functions) and valence orbitals with two basis functions (split-valence).

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron cloud, which is crucial for systems with heteroatoms and π-systems like this compound.

+ : Indicates the addition of diffuse functions, which are important for accurately describing anions and systems with lone pairs of electrons.

The optimization strategy involves selecting a basis set that provides a good compromise between accuracy and computational expense. For a molecule of this size and complexity, a split-valence basis set with polarization and diffuse functions is generally considered necessary for reliable predictions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comfiveable.me

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack.

LUMO : Represents the lowest-energy orbital that is empty of electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's reactivity towards nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. scribd.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the isoquinoline (B145761) ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the aromatic system.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicates kinetic stability and chemical reactivity |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated molecular orbitals into a localized basis corresponding to the classic Lewis structure representation of lone pairs and bonds. wikipedia.orgwisc.edu This method provides a quantitative description of bonding interactions and intramolecular charge transfer (ICT).

NBO analysis evaluates the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonds). mpg.dewisc.edu The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization from the donor to the acceptor orbital. Larger E(2) values indicate stronger interactions and more significant charge transfer. wisc.edu

For this compound, key ICT interactions would likely involve the delocalization of the nitrogen lone pair (LPN) into the antibonding π* orbitals of the isoquinoline ring, and the interaction of π orbitals of the ring with the π* orbitals of the carbonyl group in the carboxylic acid moiety. These interactions are crucial for understanding the molecule's electronic structure and resonance stabilization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.5 | Lone pair delocalization into aromatic ring |

| π (C5-C10) | π* (C7-C8) | 18.2 | Intra-ring π-conjugation |

| π (C7-C8) | π* (C11=O12) | 5.1 | Conjugation with carboxylic group |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the reactive sites of a molecule for electrophilic and nucleophilic interactions. researchgate.netyoutube.com

The color-coding convention is typically as follows:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around acidic hydrogen atoms or electron-withdrawing groups.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid group. Conversely, a region of positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group, highlighting its acidic nature.

The acid dissociation constant (pKa) is a fundamental physicochemical property that describes the extent of ionization of a molecule in solution. bogazici.edu.tr Computational chemistry offers methods to predict pKa values, which is particularly useful in drug discovery and development. researchgate.net The calculation of pKa typically involves a thermodynamic cycle that relates the free energy of deprotonation in the gas phase to that in solution. bogazici.edu.tr

This requires accurate calculation of the Gibbs free energies of both the protonated and deprotonated species in both the gas phase and solution, with the latter being modeled using implicit solvation models like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM). mdpi.com

The accuracy of the predicted pKa is also contingent on a thorough conformational analysis. Molecules can exist in multiple conformations (rotamers), and the relative energies and populations of these conformers must be considered. For this compound, this would involve analyzing the rotation around the C-C bond connecting the carboxylic acid group to the isoquinoline ring. The final calculated pKa should be a population-weighted average based on the free energies of the most stable conformers of both the acidic and basic forms. The ionizable groups on this molecule are the carboxylic acid (acidic) and the amino group/ring nitrogens (basic).

Vibrational Spectroscopy Studies

Raman Spectroscopy for Vibrational Wavenumber Assignments

Raman spectroscopy complements FT-IR analysis by providing information on the polarizability changes during molecular vibrations. For this compound, the C=O stretching frequency is typically observed at a lower magnitude, around 1670 cm⁻¹, which is attributed to the polymerization of molecules. ias.ac.in The symmetric vibrations of the isoquinoline ring system are often strong in the Raman spectrum. Similar to FT-IR, DFT calculations are invaluable for assigning the vibrational wavenumbers observed in the Raman spectrum. researchgate.netscience.gov Studies on the parent molecule, 1-aminoisoquinoline (B73089), have successfully utilized DFT calculations to compute and assign vibrational wavenumbers. researchgate.netscience.gov

Interactive Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C–H Stretch | 3000–3100 | Strong | |

| C=O Stretch (Carbonyl) | ~1670 | Medium | Lowered frequency due to molecular association. ias.ac.in |

| Ring Breathing Modes | 1000–1600 | Strong | Multiple bands corresponding to the isoquinoline ring. |

| C-N Stretch | 1250-1350 | Medium |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative assignment of vibrational modes. researchgate.netnih.gov It breaks down the calculated normal modes of vibration into contributions from individual internal coordinates (like bond stretching, angle bending, and torsions). This method is crucial for unambiguously assigning complex vibrational spectra where multiple modes may be coupled. nih.gov For molecules like 1-aminoisoquinoline, PED analysis performed with programs such as VEDA has been shown to be essential for correlating theoretical wavenumbers with experimental FT-IR and Raman data. researchgate.netscience.gov This approach allows for a detailed understanding of the nature of each vibrational band. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.

In ¹H NMR spectroscopy, the proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of 10-13 ppm. libretexts.orgoregonstate.edu The protons of the amino group (-NH₂) also produce a signal whose chemical shift can vary depending on solvent and concentration. The aromatic protons on the isoquinoline ring system are expected to resonate between 7.0 and 9.0 ppm, with their specific shifts and coupling patterns providing information about their relative positions.

In ¹³C NMR spectroscopy, the carbon atom of the carboxyl group (-COOH) is characteristically found in the 165-185 ppm range. libretexts.orgoregonstate.edu The carbon atoms of the isoquinoline ring will appear in the aromatic region, generally between 110 and 150 ppm. The carbon atom attached to the amino group will also have a distinct chemical shift. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method within DFT, are often used to predict and help assign the ¹H and ¹³C chemical shifts. dergipark.org.tr

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 – 13.0 | Broad singlet, position is solvent/concentration dependent. researchgate.net |

| ¹H | Aromatic (Ring C-H) | 7.0 – 9.0 | Complex splitting patterns based on position. |

| ¹H | Amino (-NH₂) | Variable | Broad signal. |

| ¹³C | Carbonyl (-C OOH) | 165 – 185 | Typically a weaker signal. oregonstate.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the isoquinoline ring in this compound is expected to result in strong absorption bands in the UV-Vis region.

Computational modeling using Time-Dependent Density Functional Theory (TD-DFT) has become a standard method for predicting and interpreting UV-Vis spectra. mdpi.comcnr.it This approach calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax). mdpi.com For the related compound 1-aminoisoquinoline, TD-DFT calculations have been performed to study its electronic absorption spectrum. researchgate.net Such studies typically involve calculating the transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the nature of the electronic excitations. researchgate.net The results from TD-DFT calculations generally show good agreement with experimental spectra. mdpi.com

Interactive Table: Theoretical UV-Vis Absorption Data based on TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | (Predicted) | (Predicted) | HOMO → LUMO |

| S₀ → S₂ | (Predicted) | (Predicted) | HOMO-1 → LUMO |

Note: Specific values require a dedicated TD-DFT calculation for this compound.

Mass Spectrometry and Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC) for Purity and Identity Confirmation

To confirm the identity and assess the purity of this compound, a combination of chromatographic and mass spectrometric techniques is employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate the compound from any impurities. nih.gov These techniques, particularly when using reverse-phase columns, are effective for analyzing polar molecules like amino acids. scispace.com

Coupling liquid chromatography with mass spectrometry (LC-MS) provides definitive structural information. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pattern, which provides a structural fingerprint for confirmation. scispace.com A characteristic fragmentation for carboxylic acids is the sequential loss of OH (17 Da) and CO (28 Da). oregonstate.edu For enhanced sensitivity and chromatographic performance, derivatization of the amino or carboxylic acid group is sometimes performed prior to LC-MS analysis. nih.govresearchgate.net

Role of 1 Aminoisoquinoline 6 Carboxylic Acid As a Synthetic Scaffold

Strategic Building Block in Complex Organic Molecule Synthesis

1-Aminoisoquinoline-6-carboxylic acid serves as a strategic building block, providing a rigid, planar core from which molecular complexity can be expanded in multiple vectors. The amino group is a potent nucleophile and a handle for forming amides, ureas, sulfonamides, and for directing C-H activation reactions. organic-chemistry.org Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can participate in decarboxylation reactions. organic-chemistry.org This dual functionality allows for sequential or orthogonal chemical modifications, enabling the synthesis of intricate molecular architectures, including those found in pharmaceuticals and natural product analogs. chemimpex.com The 1-aminoisoquinoline (B73089) moiety, for instance, has been identified as a key component in the design of orally active thrombin inhibitors.

Precursor for Diverse Heterocyclic Compounds

The presence of both an amino and a carboxylic acid group on the isoquinoline (B145761) core makes this compound an ideal precursor for the synthesis of new, fused heterocyclic systems. nih.gov The amino group can react with various electrophiles to construct new rings, while the carboxylic acid can be used as an anchor point for annulation strategies. For example, the amino group can undergo condensation with diketones or ketoesters to form fused pyrimidine or pyrazine rings. The carboxylic acid can be transformed into an acyl azide, which could then undergo a Curtius rearrangement and subsequent cyclization to form fused oxazinone systems. Such strategies are fundamental in expanding the chemical space of isoquinoline-based compounds, leading to novel heterocyclic frameworks with potentially unique biological or material properties. researchgate.net The synthesis of diverse heterocycles through decarboxylative cycloaddition of amino acids is a well-established strategy that could be adapted for this scaffold. beilstein-journals.org

Table 1: Potential Heterocyclic Systems from this compound

| Reactive Site Used | Reagent Type | Resulting Fused Ring System (Example) |

|---|---|---|

| 1-Amino Group | α,β-Unsaturated Ketone | Fused Pyrimidine Ring |

| 1-Amino Group | 1,2-Dicarbonyl Compound | Fused Pyrazine Ring |

| 6-Carboxylic Acid & 1-Amino Group | Phosgene Equivalent | Fused Quinazolinedione Ring |

| 6-Carboxylic Acid | Hydrazine | Fused Pyridazinone Ring |

Design of Novel Isoquinoline-Based Architectures

The structure of this compound is a foundational platform for designing novel molecular architectures with tailored properties.

While the scaffold is defined by substituents at the C1 and C6 positions, modern synthetic methods allow for the functionalization of other positions on the isoquinoline ring. nih.govrsc.org Electrophilic aromatic substitution reactions, such as nitration or halogenation, are influenced by the existing groups, with substitutions expected to occur preferentially at the C5 or C8 positions. shahucollegelatur.org.intutorsglobe.com Furthermore, transition-metal-catalyzed C-H activation and functionalization techniques offer powerful tools for selectively introducing substituents at positions that are otherwise difficult to access, such as C3, C4, or C8, providing precise control over the final molecular structure. researchgate.net

The functional handles of this compound are central to various bond construction strategies. The carboxylic acid at C6 can be used to form amide bonds, a cornerstone of medicinal chemistry, linking the isoquinoline scaffold to other molecules, including peptides or other heterocyclic systems. The amino group at C1 can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions to form new C-N bonds. organic-chemistry.org Domino and multicomponent reactions initiated at one of these functional groups can lead to the efficient assembly of complex structures in a single step. nih.gov For example, a reaction involving the amino group could trigger a subsequent intramolecular cyclization involving another part of the molecule. nih.gov

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential for asymmetric catalysis, which is a critical technology for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. pnas.org Nitrogen-containing heterocycles, including quinoline (B57606) and isoquinoline derivatives, are prominent motifs in the design of "privileged ligands." nih.govthieme-connect.com this compound can be developed into a chiral ligand through several strategies. The amino group can be derivatized with a chiral auxiliary, or the molecule itself can be resolved to separate its enantiomers if a chiral center is introduced. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can act as a bidentate chelate for a metal center, a common feature in effective catalysts. acs.org The carboxylic acid provides a convenient point of attachment for further modification or for immobilization on a solid support. researchgate.net

Table 2: Potential Applications in Asymmetric Catalysis

| Ligand Design Strategy | Potential Catalytic Application | Metal Center Example |

|---|---|---|

| Derivatization with chiral phosphines | Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) |

| Formation of chiral Schiff base at C1-amino | Asymmetric Cycloadditions | Copper (Cu), Zinc (Zn) |

| Coordination via ring N and C1-amino N | Asymmetric Oxidation Reactions | Iron (Fe), Manganese (Mn) nih.govacs.org |

| Attachment of chiral oxazoline | Asymmetric Allylic Alkylation | Palladium (Pd) |

Exploration in Material Science for Functional Materials

The rigid, aromatic structure of the isoquinoline core makes it an attractive component for functional organic materials. amerigoscientific.com Isoquinoline-based compounds have been investigated for applications in dyes, pigments, and conductive polymers. amerigoscientific.comwikipedia.org The presence of both an amino and a carboxylic acid group in this compound allows it to act as a monomer in polymerization reactions. For example, it could be used to synthesize polyamides or polyimides containing the isoquinoline unit. These polymers might exhibit enhanced thermal stability, specific optical properties (such as fluorescence), or conductivity due to the conjugated aromatic system. The ability to further functionalize the isoquinoline ring opens possibilities for fine-tuning the electronic and physical properties of the resulting materials for applications in sensors, organic electronics, or coatings. chemimpex.com

Q & A

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer : Publish detailed synthetic protocols with step-by-step reaction conditions (e.g., temperature gradients, stirring rates). Share raw characterization data (NMR, HRMS) in supplementary materials. Use collaborative platforms like Zenodo to archive datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.